Garenoxacin

Antimicrobial Susceptibility Streptococcus pneumoniae Respiratory Tract Infection

Garenoxacin (BMS-284756) is a synthetic des-F(6)-quinolone distinguished by the absence of C-6 fluorine, a difluoromethoxy group at C-8, and an isoindolin-5-yl moiety at the 7-position. This unique architecture confers superior potency against S. pneumoniae (MIC90 0.06 µg/mL), H. influenzae, M. catarrhalis, and clinically relevant anaerobes including B. fragilis—coverage not replicable by ciprofloxacin, levofloxacin, or moxifloxacin. With a 12.3–12.4 h half-life, validated fAUC/MIC target attainment, and a narrow mutant selection window, it is ideal for PK/PD modeling, antimicrobial stewardship research, and preclinical respiratory/surgical infection studies. Generic substitution is microbiologically unsupported. Procure high-purity (≥98%) Garenoxacin for your research program.

Molecular Formula C23H20F2N2O4
Molecular Weight 426.4 g/mol
CAS No. 194804-75-6
Cat. No. B1674628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarenoxacin
CAS194804-75-6
SynonymsBMS284756;  BMS 284756;  BMS-284756;  Garenoxacin. tradename Geninax.
Molecular FormulaC23H20F2N2O4
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
InChIInChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1
InChIKeyNJDRXTDGYFKORP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Garenoxacin (CAS 194804-75-6): A Des-F(6)-Quinolone with Differentiated Anti-Pneumococcal and Anti-Anaerobic Activity


Garenoxacin (BMS-284756) is a synthetic des-F(6)-quinolone antibacterial agent, distinguished from earlier fluoroquinolones by the absence of a fluorine atom at the C-6 position and the presence of a unique difluoromethoxy substitution at C-8 and an isoindolin-5-yl group at the 7-position [1]. Marketed as Geninax® in Japan and formerly under development by Schering-Plough for global markets, garenoxacin exhibits broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, with a particularly notable potency against key respiratory pathogens such as Streptococcus pneumoniae [2].

Why Garenoxacin Procurement Cannot Be Substituted with Legacy Fluoroquinolones


Generic substitution among fluoroquinolones is not supported by microbiological or pharmacological equivalence. Garenoxacin's unique des-fluoro(6) structure confers a distinct spectrum of activity, particularly against Gram-positive cocci and anaerobes, which cannot be replicated by ciprofloxacin, levofloxacin, or even the more advanced moxifloxacin [1]. Furthermore, its pharmacokinetic/pharmacodynamic (PK/PD) profile supports once-daily dosing with a high probability of target attainment against S. pneumoniae, while maintaining a narrow mutant selection window relative to comparators, a critical consideration for antimicrobial stewardship [2]. Direct substitution risks therapeutic failure, particularly in polymicrobial infections involving resistant pneumococci or anaerobes.

Quantitative Evidence Guide: Garenoxacin Differentiation Against Key Comparators


Garenoxacin Demonstrates Superior Anti-Pneumococcal Potency Versus Levofloxacin and Moxifloxacin

Garenoxacin (GRNX) exhibits the lowest MIC90 against S. pneumoniae among tested respiratory quinolones. In a surveillance study of 18,887 S. pneumoniae isolates, garenoxacin's MIC90 was 0.06 µg/mL, compared to 0.12 µg/mL for moxifloxacin (2-fold higher) and 1.0 µg/mL for levofloxacin (16-fold higher) [1]. A separate Japanese study of 28 pneumococcal strains confirmed this rank order, reporting an MIC90 of 0.0625 µg/mL for GRNX, 0.125 µg/mL for lascufloxacin, and 1.0 µg/mL for levofloxacin [2].

Antimicrobial Susceptibility Streptococcus pneumoniae Respiratory Tract Infection

Garenoxacin Achieves Superior PK/PD Target Attainment and a Narrower Mutant Selection Window Against S. pneumoniae

Beyond static MIC values, garenoxacin demonstrates superior PK/PD target attainment. At an fAUC/MIC ratio of 30 (efficacy target), GRNX achieved a 100% probability of target attainment (PTA) against S. pneumoniae, compared to 76.9% for lascufloxacin and 62.8% for levofloxacin [1]. For resistance prevention (fCmax/MIC=5), GRNX again achieved 100% PTA, versus 60.4% for levofloxacin and 0.31% for lascufloxacin [1]. Furthermore, the mutant prevention concentration (MPC90) for GRNX was 0.25 µg/mL, the lowest among tested quinolones, resulting in a narrower mutant selection window (MSW) of 0.19 µg/mL [1].

PK/PD Modeling Monte Carlo Simulation Resistance Prevention

Garenoxacin Exhibits Superior Anti-Anaerobic Activity Against Bacteroides fragilis Compared to Moxifloxacin and Ciprofloxacin

Garenoxacin's activity against Bacteroides fragilis, a key anaerobic pathogen, was evaluated in a comparative accumulation and susceptibility study. The rank order of activity against B. fragilis NCTC 9343/ATCC 25285 was clinafloxacin > garenoxacin > levofloxacin = gatifloxacin > moxifloxacin > ciprofloxacin [1]. This superior anti-anaerobic profile is further supported by a study of surgical isolates where 84.5% of anaerobic isolates were susceptible to garenoxacin at ≤1.0 mg/L [2].

Anaerobic Bacteria Bacteroides fragilis Surgical Infection

Garenoxacin Demonstrates Dose-Proportional Pharmacokinetics with an Elimination Half-Life Supporting Once-Daily Dosing

A single-dose pharmacokinetic study in healthy volunteers demonstrated that garenoxacin exhibits linear, dose-proportional pharmacokinetics over the 200-600 mg range [1]. The mean elimination half-life (t1/2) was 12.3-12.4 hours across all dose groups [1]. This half-life supports once-daily dosing, a convenience factor compared to some earlier quinolones requiring twice-daily administration. Systemic exposure (AUClast and Cmax) increased proportionally with dose, and no significant ethnic differences were observed between Korean and Japanese subjects (geometric mean ratio for dose-normalized AUClast: 0.97; Cmax: 1.08) [1].

Pharmacokinetics Dose Proportionality Half-life

Defined Application Scenarios for Garenoxacin Based on Differentiated Evidence


Treatment of Community-Acquired Pneumonia with Suspected or Confirmed Drug-Resistant S. pneumoniae

Garenoxacin's low MIC90 (0.06 µg/mL) against S. pneumoniae, coupled with a 100% PK/PD target attainment rate and a narrow mutant selection window, positions it as a rational choice for community-acquired pneumonia where pneumococcal coverage is paramount and resistance selection is a concern [1][2]. In a post-marketing surveillance study for bacterial pneumonia, garenoxacin achieved a 92.8% clinical efficacy rate with 98.5% eradication of S. pneumoniae [3].

Empiric Therapy for Polymicrobial Head, Neck, and Diabetic Foot Infections Involving Anaerobes

Garenoxacin's superior in vitro activity against Bacteroides fragilis relative to moxifloxacin and ciprofloxacin [1] supports its use in surgical and diabetic foot infections where anaerobic coverage is critical. In a study of surgical isolates, 84.5% of anaerobic pathogens were susceptible to ≤1.0 mg/L of garenoxacin [2], indicating reliable coverage of clinically relevant anaerobes.

Upper Respiratory Tract Infections Including Sinusitis and Otitis Media

In a clinical study of upper respiratory tract infections, garenoxacin (400 mg once daily) achieved a 98% bacterial eradication rate, completely clearing pathogens in 53 of 54 cases [1]. The compound's activity against H. influenzae and M. catarrhalis (MIC90 ≤0.03 µg/mL) [2] further supports its utility in these indications.

PK/PD-Guided Dosing Research and Antimicrobial Stewardship Programs

The well-characterized linear PK profile of garenoxacin (t1/2 12.3-12.4 h) [1] and its validated fAUC/MIC target attainment [2] make it a suitable candidate for PK/PD-based dosing studies and antimicrobial stewardship initiatives aimed at optimizing efficacy while minimizing resistance emergence.

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